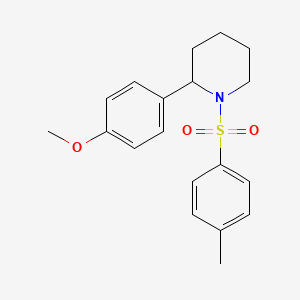![molecular formula C16H12ClNO2S B11816921 3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11816921.png)
3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide is a synthetic organic compound belonging to the class of benzo[b]thiophene derivatives. This compound is characterized by the presence of a chloro group at the 3rd position, a methoxy group at the 6th position, and a phenyl group attached to the nitrogen atom of the carboxamide group at the 2nd position of the benzo[b]thiophene ring. It has a molecular formula of C16H12ClNO2S and a molecular weight of 317.79 g/mol .
Preparation Methods
The synthesis of 3-chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide typically involves the reaction of 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride with aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The chloro group at the 3rd position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives .
Scientific Research Applications
3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide can be compared with other similar compounds such as:
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid: This compound has a similar benzo[b]thiophene core but differs in the substituents attached to the ring.
3-Chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride: This compound is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzo[b]thiophene derivatives .
Properties
Molecular Formula |
C16H12ClNO2S |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
3-chloro-6-methoxy-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H12ClNO2S/c1-20-11-7-8-12-13(9-11)21-15(14(12)17)16(19)18-10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19) |
InChI Key |
XYBFMFSFAPVMCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,2R)-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11816851.png)


![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B11816859.png)


![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11816880.png)




